molecular formula C9H15BO2Si B063667 3-(Trimethylsilyl)phenylboronic acid CAS No. 177171-16-3

3-(Trimethylsilyl)phenylboronic acid

Cat. No.: B063667
CAS No.: 177171-16-3
M. Wt: 194.11 g/mol
InChI Key: REMKRZLFPLDTKR-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)phenylboronic acid is an organoboron compound with the molecular formula C9H15BO2Si. It is a white to almost white crystalline powder that is soluble in methanol. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

3-(Trimethylsilyl)phenylboronic acid is primarily used in the synthesis of various complex molecules. It serves as a key intermediate in the preparation of biphenyl derived amino acids .

Mode of Action

The compound interacts with its targets through chemical reactions, facilitating the synthesis of other complex molecules. For instance, it is used to prepare a 2-phenylpyridine ligand, which is then used in the synthesis of an Ir (III) complex applicable in Organic Light Emitting Diodes (OLEDs) .

Biochemical Pathways

It is known to be a starting material for the synthesis of triphenylene-based electron transport materials .

Result of Action

The primary result of the action of this compound is the successful synthesis of other complex molecules, such as biphenyl derived amino acids . These molecules can then be used in various applications, including the production of OLEDs .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is soluble in methanol , indicating that the presence of certain solvents can facilitate its reactions. Additionally, it should be stored under inert gas (nitrogen or argon) at 2-8°C , suggesting that temperature and atmospheric conditions can impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Trimethylsilyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate or triisopropyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required low temperatures and inert atmosphere (usually nitrogen or argon) to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)phenylboronic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., tetrakis(triphenylphosphine)palladium(0))

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide)

    Solvents: (e.g., methanol, toluene)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Phenols: (from oxidation reactions)

    Functionalized phenylboronic acids: (from substitution reactions)

Comparison with Similar Compounds

  • 4-(Trimethylsilyl)phenylboronic acid
  • 2-(Trimethylsilyl)phenylboronic acid
  • Phenylboronic acid

Comparison: 3-(Trimethylsilyl)phenylboronic acid is unique due to the position of the trimethylsilyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to phenylboronic acid, the trimethylsilyl group provides additional steric and electronic effects that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

(3-trimethylsilylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKRZLFPLDTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404456
Record name 3-(Trimethylsilyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177171-16-3
Record name 3-(Trimethylsilyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177171-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trimethylsilyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyl)phenylboronic Acid
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Synthesis routes and methods

Procedure details

t-Butyllithium (28 cm3, 1.7 M in pentane) was added to a solution of (21) (9.65 g, 42 mmol) in ether (200 cm3) cooled in a dry ice/acetone bath, and the reaction was stirred for 30 minutes. Trimethyl borate (20 cm3, 170 mmol) was added, and the reaction was stirred for 16 hours, gradually warming to room temperature. Aqueous hydrochloric acid (3 M, 20 cm3) was added, and the reaction was stirred for a further 2 hours. Water (200 cm3) was added, and the layers were separated. The aqueous layer was extracted with ether (3×30 cm3). The combined organic extracts were washed with brine (300 cm3) and dried over magnesium sulfate, and the solvent was removed to leave a white solid. The crude product was passed through a plug of silica using light petroleum then ether as the eluent. The ether band was collected, and the solvent was removed to leave (22) as a brown solid (7.04 g, 86%).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Trimethylsilyl)phenylboronic acid improve the performance of nickel-rich cathodes in lithium-ion batteries?

A: this compound functions as a film-forming additive in gel polymer electrolytes (GPEs) for lithium-ion batteries utilizing nickel-rich cathodes like LiNi0.8Co0.1Mn0.1O2 (NCM811) []. These cathodes, while promising for high energy density, often suffer from unstable electrode/electrolyte interfaces, leading to poor cycle life and safety concerns.

Q2: What is the structural significance of the intramolecular interaction observed in this compound?

A: this compound exhibits an intramolecular O—H⋯O hydrogen bond, influencing its molecular conformation []. This interaction forces the boronic acid group into an exo–endo conformation []. Understanding this structural feature is crucial as it directly impacts how the molecule interacts with its environment, including its potential for forming intermolecular interactions.

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